5-iodo-2-methyl-1H-imidazole
Overview
Description
5-Iodo-2-methyl-1H-imidazole is a halogenated heterocycle . It has the empirical formula C4H5IN2 and a molecular weight of 208.00 . It is a solid substance .
Synthesis Analysis
Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include the use of benzimidates and 2H-azirines , and the reaction of 2-bromoacetophenones with aldehydes, primary amines, and ammonium acetate .Molecular Structure Analysis
The SMILES string for 5-iodo-2-methyl-1H-imidazole is Cc1ncc(I)[nH]1 . The InChI is 1S/C4H5IN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7) .Chemical Reactions Analysis
Imidazoles are key components to functional molecules used in a variety of everyday applications . They are involved in various chemical reactions, including bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis
5-Iodo-2-methyl-1H-imidazole is a solid substance . It has a molecular weight of 208.00 .Scientific Research Applications
Therapeutic Versatility of Imidazole Derivatives
Imidazole compounds, including derivatives similar to 5-iodo-2-methyl-1H-imidazole, have shown a wide range of pharmacological activities. Research has demonstrated their effectiveness in treating various conditions, highlighting their significance in medicinal chemistry. The versatility of these compounds stems from their structural properties, which have been leveraged in the development of therapeutic agents (Shareef et al., 2019).
Antimicrobial Activities of Imidazole
Imidazole derivatives have been extensively studied for their antimicrobial properties. These compounds serve as key ingredients in the production of antifungal drugs such as ketoconazole and clotrimazole, indicating their significant role in combating fungal infections. The antimicrobial activity of imidazole makes it a valuable component in pharmaceutical industries, not only for human healthcare but also in the development of pesticides and insecticides (American Journal of IT and Applied Sciences Research, 2022).
Corrosion Inhibition
Imidazole derivatives, including imidazoline and its variants, are recognized for their effectiveness as corrosion inhibitors, particularly in the petroleum industry. Their molecular structure, featuring a 5-membered heterocyclic ring with nitrogen atoms, enables strong adsorption onto metal surfaces, providing a protective layer against corrosion. This application underscores the environmental and cost benefits of imidazole compounds in industrial settings (Sriplai & Sombatmankhong, 2023).
Electrochemical Sensor Applications
Imidazole frameworks, such as Zinc imidazole framework-8 (ZIF-8), have been explored for their potential in electrochemical sensing applications. The unique porosity and physicochemical properties of ZIF-8 make it suitable for gas storage, catalysis, and notably, electrochemical sensors. Engineering the ZIF-8 pore to encapsulate nanoparticles or organic compounds can enhance its electrochemical sensing capabilities, offering new avenues for the development of sensitive and specific sensors (Paul et al., 2022).
Safety And Hazards
Future Directions
Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . Future challenges include the development of methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring .
properties
IUPAC Name |
5-iodo-2-methyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDSLMWYUQACGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383268 | |
Record name | 5-iodo-2-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-iodo-2-methyl-1H-imidazole | |
CAS RN |
73746-45-9 | |
Record name | 5-Iodo-2-methyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73746-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-iodo-2-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.